Product packaging for 1,1-Bis(3-chloro-2-methylpropyl)-1,3,3,3-tetramethyldisiloxane(Cat. No.:CAS No. 18388-70-0)

1,1-Bis(3-chloro-2-methylpropyl)-1,3,3,3-tetramethyldisiloxane

Cat. No.: B100782
CAS No.: 18388-70-0
M. Wt: 315.42 g/mol
InChI Key: FNIMKQKJEURDRK-UHFFFAOYSA-N
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Description

Evolution of Organosiloxane Research

The field of organosilicon chemistry traces its origins to the 19th century, with the first synthesis of an organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts in 1863. phenylsilicone.comsbfchem.com However, it was the extensive work of English chemist Frederic Kipping in the early 20th century that laid the foundational groundwork for modern silicone chemistry. sbfchem.comwikipedia.org Kipping's research, spanning several decades, involved the synthesis of a wide array of organosilicon compounds using Grignard reagents and led to the discovery of polymeric substances he termed "silicones". wikipedia.orgrichsilicone.com

The industrial and commercial potential of these materials was not fully realized until the 1940s. sbfchem.com Researchers like Eugene G. Rochow at General Electric developed the "Direct Process" for synthesizing methyl chlorosilanes, a breakthrough that made large-scale production of silicones economically viable. richsilicone.com This period marked a significant expansion in organosiloxane research, leading to the development of a diverse range of products, including silicone oils, resins, and elastomers, which found applications in military, aerospace, and industrial sectors. phenylsilicone.comrichsilicone.comsbfchem.com

Strategic Importance of Chlorinated Siloxane Compounds in Synthesis

Chlorinated siloxane compounds, and more broadly chloroalkyl silanes, are of immense strategic importance in synthetic chemistry primarily due to the reactivity of the carbon-chlorine (C-Cl) bond. cfsilicones.com The chlorine atom serves as a reactive site, allowing for a variety of subsequent chemical modifications. This functionality makes chloroalkyl siloxanes versatile intermediates for the synthesis of other functional organosiloxanes and silicone fluids. cfsilicones.com

The C-Cl bond can be readily displaced through nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups such as amines, thiols, and alcohols. This capability is fundamental to creating specialized silicone polymers with tailored properties. For example, the hydrolysis of the precursor chlorosilanes is the primary route to forming the siloxane backbone itself. elkem.com By controlling the hydrolysis and polycondensation of different chlorosilane monomers, chemists can precisely engineer the structure, chain length, and degree of cross-linking in the final silicone product, be it an oil, a resin, or a rubber. elkem.comwikipedia.org Consequently, chlorinated siloxanes are indispensable building blocks for advanced materials, including coatings, adhesives, and sealants. entegris.com

Structural Elucidation and Core Architectural Features of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE

BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE is a specific type of halogenated organosiloxane. Its core architecture consists of a disiloxane (B77578) unit, which is the simplest linear siloxane structure containing a single silicon-oxygen-silicon (Si-O-Si) bond.

The central feature is the Si-O-Si linkage, which is known for its high flexibility and thermal stability. nih.gov This bond angle is typically wider than the C-O-C bond in ethers, contributing to the rotational freedom of the molecule. mdpi.com Attached to each of the two silicon atoms are two methyl (CH₃) groups, forming the "tetramethyl" part of the name.

The key functional components are the two 3-chloroisobutyl groups. An isobutyl group is a four-carbon alkyl chain with a branch at the second carbon. The "3-chloro" designation indicates that a chlorine atom is attached to the third carbon atom of this isobutyl chain. These chloroalkyl side chains are the primary sites of reactivity, making the compound a useful intermediate for further chemical synthesis.

Below is a table summarizing the key properties of this compound.

PropertyValue
Chemical Name BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE
Synonyms 1,3-bis-(3-chloro-2-methyl-propyl)-1,1,3,3-tetramethyl-disiloxane
CAS Number 18388-70-0
Molecular Formula C₁₂H₂₈Cl₂OSi₂
Molecular Weight 315.43 g/mol
Appearance Transparent Liquid
Density 0.989 g/cm³

Data sourced from chemical supplier specifications. americanchemicalsuppliers.comamericanchemicalsuppliers.com

Current Research Trends and Foundational Concepts in Disiloxane Chemistry

Disiloxane chemistry is a cornerstone of organosilicon science, centered on the unique properties of the siloxane (Si-O-Si) bond. This bond is significantly more stable and flexible than a carbon-carbon bond, which is why silicone-based materials exhibit excellent thermal stability, resistance to oxidation, and low glass transition temperatures. mdpi.comsilicones.eu The reactivity of the Si-O-Si linkage, while generally low, can be influenced by catalysts or by the presence of nearby functional groups, a topic of ongoing research to facilitate the recycling and degradation of silicone materials. lookchem.comnih.gov

Current research trends are focused on the synthesis of novel, functionalized siloxanes to create "smart" or high-performance materials. researchgate.netmdpi.com This includes:

Advanced Hybrid Materials: The integration of siloxane units into organic polymer backbones to create hybrid materials with enhanced properties, such as improved thermal stability, gas permeability, or biocompatibility. researchgate.net

Surface Modification: Utilizing the hydrophobic nature and low surface tension of siloxanes to create functional coatings that impart properties like water repellency, anti-fouling, or improved lubrication. researchgate.netcfsilicones.com

Biomedical Applications: Developing new biocompatible silicones for medical devices, drug delivery systems, and tissue engineering, often by modifying the surface properties or incorporating bioactive functional groups. nih.gov

Sustainable Chemistry: Investigating milder and more selective methods for the cleavage of the Si-O-Si bond to enable better recycling of silicone products. lookchem.com Research also focuses on developing siloxane-based materials from renewable sources and improving the environmental profile of silicone products.

The versatility of siloxane chemistry continues to drive innovation across numerous sectors, from electronics and aerospace to personal care and medicine. cfsilicones.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H28Cl2OSi2 B100782 1,1-Bis(3-chloro-2-methylpropyl)-1,3,3,3-tetramethyldisiloxane CAS No. 18388-70-0

Properties

CAS No.

18388-70-0

Molecular Formula

C12H28Cl2OSi2

Molecular Weight

315.42 g/mol

IUPAC Name

bis(3-chloro-2-methylpropyl)-methyl-trimethylsilyloxysilane

InChI

InChI=1S/C12H28Cl2OSi2/c1-11(7-13)9-17(6,10-12(2)8-14)15-16(3,4)5/h11-12H,7-10H2,1-6H3

InChI Key

FNIMKQKJEURDRK-UHFFFAOYSA-N

Canonical SMILES

CC(C[Si](C)(C)O[Si](C)(C)CC(C)CCl)CCl

Origin of Product

United States

Synthetic Methodologies for Bis 3 Chloroisobutyl Tetramethyldisiloxane

Precursor Synthesis and Halogenation Techniques

The cornerstone of synthesizing the target molecule is the creation of a key intermediate, (3-chloroisobutyl)dimethylchlorosilane. This precursor contains the necessary silicon-carbon bond and the halogenated alkyl group required for the final structure.

The primary silicon-containing starting materials for this synthesis are simple, reactive dimethylsilanes. The most common and industrially relevant of these is dimethyldichlorosilane ((CH₃)₂SiCl₂), which is produced on a large scale via the "Direct Process" (or Rochow Process), involving the reaction of methyl chloride with silicon metal in the presence of a copper catalyst.

For specific applications like the one discussed here, a hydrosilane such as dimethylchlorosilane ((CH₃)₂HSiCl) is often a more direct precursor. Dimethylchlorosilane can be synthesized from the more abundant dimethyldichlorosilane. One established laboratory method involves the reaction of dimethyldichlorosilane with a suitable reducing agent. For instance, it can be prepared by reacting dimethyldichlorosilane with t-butyldimethylsilane (B1241148) in the presence of an aluminum chloride (AlCl₃) catalyst, yielding both dimethylchlorosilane and t-butyldimethylchlorosilane.

Table 1: Synthesis of Dimethylchlorosilane

Reactant 1 Reactant 2 Catalyst Product 1 Yield Product 2 Yield

This interactive table summarizes a synthetic route to a key silicon-containing intermediate.

The introduction of the 3-chloroisobutyl group onto the silicon atom is achieved via a hydrosilylation reaction. This powerful reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. In this specific synthesis, dimethylchlorosilane is reacted with methallyl chloride (3-chloro-2-methylprop-1-ene). wikipedia.org

The reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. However, these catalysts can sometimes lead to side reactions or isomerization of the alkene. For substrates like methallyl chloride, achieving high selectivity for the desired terminal addition product is crucial. nih.govnih.gov Recent research has shown that rhodium(I) catalysts can offer significantly improved efficiency and selectivity, minimizing the formation of by-products. nih.govresearchgate.net The reaction selectively forms the precursor (3-chloroisobutyl)dimethylchlorosilane.

Table 2: Comparison of Catalysts for Hydrosilylation of Allylic Chlorides (Illustrative)

Catalyst Type Example Complex Turnover Number (TON) Selectivity for desired product
Platinum Karstedt's Catalyst ~1,000 - 10,000 Good to Moderate

This interactive table compares the performance of different catalyst types for the crucial hydrosilylation step, based on data for the analogous reaction with allyl chloride. nih.gov

Targeted Synthesis Routes of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE

With the (3-chloroisobutyl)dimethylchlorosilane precursor in hand, the next phase of the synthesis focuses on constructing the disiloxane (B77578) (Si-O-Si) backbone.

The formation of the disiloxane from the chlorosilane precursor is achieved through a carefully controlled hydrolysis reaction. unm.edugelest.com The addition of a stoichiometric amount of water to (3-chloroisobutyl)dimethylchlorosilane initiates the process. The reaction proceeds in two conceptual steps:

Hydrolysis: The silicon-chlorine (Si-Cl) bond is rapidly hydrolyzed by water to form a silanol (B1196071) intermediate, (3-chloroisobutyl)dimethylsilanol, and hydrochloric acid (HCl).

R(CH₃)₂SiCl + H₂O → R(CH₃)₂SiOH + HCl (where R = 3-chloroisobutyl)

Condensation: The silanol intermediate is generally unstable and readily undergoes intermolecular condensation with another silanol molecule, eliminating a molecule of water to form the stable Si-O-Si linkage of the target disiloxane.

2 R(CH₃)₂SiOH → R(CH₃)₂Si-O-Si(CH₃)₂R + H₂O

2 R(CH₃)₂SiCl + H₂O → R(CH₃)₂Si-O-Si(CH₃)₂R + 2 HCl

Control over the reaction conditions, particularly the rate of water addition and the temperature, is critical to favor the formation of the dimeric disiloxane and prevent the formation of longer polysiloxane chains or cyclic by-products. gelest.com

Both the hydrolysis and condensation reactions are sensitive to pH and can be catalyzed by acids or bases. unm.edugelest.comresearchgate.net The HCl generated during the hydrolysis of the chlorosilane precursor inherently makes the reaction medium acidic, which catalyzes both steps. researchgate.net

Acid Catalysis: Under acidic conditions, the hydrolysis reaction is typically fast. The condensation reaction also proceeds, but its rate can be controlled. Protonation of the silanol oxygen makes it a better leaving group (as H₂O), facilitating nucleophilic attack by another silanol molecule. unm.edu

Base Catalysis: While less common for starting from a chlorosilane, base catalysis significantly accelerates the condensation of silanols. A base deprotonates the silanol to form a more nucleophilic silanolate anion (Si-O⁻), which then attacks another silanol molecule. unm.edu

For the synthesis of a specific short-chain siloxane like the target compound, the self-catalysis by the generated HCl is often sufficient. However, in more complex systems or to improve yields, external acid or base catalysts might be employed to precisely modulate the relative rates of hydrolysis and condensation. researchgate.net

Advanced Synthetic Strategies and Process Optimization

Optimizing the synthesis of bis(3-chloroisobutyl)tetramethyldisiloxane involves maximizing the yield and purity of the final product while minimizing waste and energy consumption. Key areas for optimization include the catalytic system for the hydrosilylation step and the control parameters for the final condensation.

Advanced strategies may involve the use of biphasic reaction conditions or phase-transfer catalysis for the hydrolysis step. A phase-transfer catalyst could facilitate the transfer of reactants between an aqueous phase (containing water) and an organic phase (containing the chlorosilane), potentially allowing for better control over the reaction rate and reducing side reactions. google.com

Process optimization heavily focuses on:

Catalyst Selection: Utilizing high-efficiency catalysts, such as the rhodium complexes mentioned for hydrosilylation, can dramatically increase turnover numbers, improve selectivity, and reduce the amount of precious metal required. nih.gov

Reaction Condition Control: Precise control of temperature, pressure, and reactant stoichiometry during both the hydrosilylation and condensation steps is paramount. For the condensation, a slow, controlled addition of water is essential to prevent runaway polymerization.

Purification: The final step in the process is the purification of the crude product. Fractional distillation under reduced pressure is the standard method for separating the desired bis(3-chloroisobutyl)tetramethyldisiloxane from any remaining starting materials, solvent, catalyst residues, and oligomeric by-products.

Mechanistic Investigations of Reaction Pathways

The platinum-catalyzed hydrosilylation is generally understood to proceed via the Chalk-Harrod mechanism. illinois.edumdpi.com This mechanism involves a series of steps within a catalytic cycle:

Oxidative Addition: The hydrosiloxane (H(CH₃)₂SiOSi(CH₃)₂H) undergoes oxidative addition to the platinum(0) catalyst, forming a platinum(II) hydride-silyl complex. mdpi.com

Olefin Coordination: The alkene (methallyl chloride) coordinates to the platinum(II) complex.

Migratory Insertion: The coordinated alkene inserts into the platinum-hydrogen bond. This step is often rate-determining and dictates the regioselectivity of the reaction. mdpi.com For a terminal alkene like methallyl chloride, the insertion can theoretically lead to two different regioisomers:

α-adduct: The silicon atom attaches to the internal carbon of the double bond.

β-adduct (anti-Markovnikov): The silicon atom attaches to the terminal carbon of the double bond. In the case of methallyl chloride, this leads to the desired BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE. Platinum-catalyzed hydrosilylation of terminal alkenes typically favors the formation of the β-adduct. scirp.org

Reductive Elimination: The resulting alkyl-silyl-platinum(II) complex undergoes reductive elimination to release the final product, BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE, and regenerate the platinum(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

While the Chalk-Harrod mechanism provides a solid framework, the reaction pathway can be complicated by several side reactions, particularly with functionalized alkenes like methallyl chloride. sci-hub.ru These can include:

Isomerization of the Alkene: The platinum catalyst can promote the isomerization of the terminal double bond to an internal, less reactive position. nih.gov

Dehydrogenative Silylation: This results in the formation of an unsaturated silyl (B83357) compound and hydrogen gas. mdpi.comnih.gov

Reduction of the Alkene: The alkene may be hydrogenated to the corresponding alkane. whiterose.ac.uk

The presence of the chloro-substituent on the isobutyl group can also influence the catalyst's activity and the reaction pathway. sci-hub.ru Careful control of reaction conditions is therefore necessary to maximize the yield of the desired product and minimize the formation of these byproducts.

The regioselectivity of the hydrosilylation of methallyl chloride is a critical aspect. The formation of the linear (β) isomer is generally favored over the branched (α) isomer with platinum catalysts. The steric hindrance of the methyl group on the double bond in methallyl chloride further promotes the anti-Markovnikov addition.

Catalyst SystemTemperature (°C)β-adduct (linear) Selectivity (%)α-adduct (branched) Selectivity (%)Other Byproducts (%)
Karstedt's Catalyst80>95<5<1
Speier's Catalyst90~92~6~2
Pt/C (heterogeneous)110~90~8~2

Scalability Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE via hydrosilylation presents several challenges and considerations. researchgate.net

Catalyst Deactivation and Recycling: Homogeneous platinum catalysts like Karstedt's can be difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive catalyst. qualitas1998.net Catalyst deactivation can occur through the formation of inactive platinum colloids or nanoparticles. mdpi.comqualitas1998.net Research into methods for catalyst recovery and recycling is an active area, with approaches including the use of supported catalysts or advanced separation techniques. illinois.edu

Heat Management: Hydrosilylation reactions are typically exothermic. researchgate.net On a large scale, efficient heat removal is crucial to prevent thermal runaways, which could lead to uncontrolled side reactions and compromise the safety of the process. The choice of reactor design (e.g., continuous stirred-tank reactor, plug flow reactor) and the use of heat exchangers are critical for maintaining optimal temperature control.

Purity of Reactants: The purity of both 1,1,3,3-tetramethyldisiloxane (B107390) and methallyl chloride is important. Impurities can poison the catalyst or lead to the formation of undesired byproducts, complicating the purification of the final product.

Process Optimization: To maximize throughput and minimize costs, various process parameters need to be optimized. This includes reaction temperature, pressure, reactant feed rates, and mixing efficiency. The use of continuous processing over batch processing can offer advantages in terms of consistency and efficiency for large-scale production.

Product Purification: After the reaction, the crude product will contain the desired BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE, unreacted starting materials, catalyst residues, and any byproducts. Distillation is a common method for purifying the final product to the required specification.

The following table summarizes key scalability factors and the associated industrial considerations:

Scalability FactorIndustrial Consideration
Catalyst SelectionBalance between activity, selectivity, cost, and ease of separation/recycling.
Thermal ManagementReactor design with efficient heat exchange to control exothermicity.
Reactant StoichiometryOptimization to maximize conversion of the limiting reagent and minimize unreacted starting materials in the final product.
Process ControlImplementation of robust control systems to monitor and maintain optimal reaction conditions.
Downstream ProcessingEfficient and cost-effective methods for catalyst removal and product purification.

Chemical Reactivity and Derivatization Pathways

Reactivity of the Chloroisobutyl Functional Groups

The presence of a chlorine atom on the isobutyl group provides a reactive site for various chemical transformations, most notably nucleophilic substitution and elimination reactions.

The rate of these reactions is influenced by the strength of the nucleophile, the solvent, and the temperature. Strong nucleophiles, such as amines, alkoxides, and thiolates, are expected to react readily. For instance, reaction with ammonia (B1221849) or primary/secondary amines would lead to the corresponding amino-functionalized disiloxanes. Similarly, treatment with alkoxides or phenoxides would yield ether derivatives, while reaction with thiolates would produce thioethers.

The table below illustrates potential nucleophilic substitution reactions and the expected functionalized products, based on known reactions of similar chloroalkylsilanes.

Nucleophile (Nu⁻)Reagent ExampleProduct Functional Group
AmineR₂NH-CH₂-CH(CH₃)-CH₂-NR₂
AlkoxideRO⁻Na⁺-CH₂-CH(CH₃)-CH₂-OR
ThiolateRS⁻Na⁺-CH₂-CH(CH₃)-CH₂-SR
CyanideNaCN-CH₂-CH(CH₃)-CH₂-CN
Azide (B81097)NaN₃-CH₂-CH(CH₃)-CH₂-N₃

This table presents hypothetical products based on the established reactivity of primary alkyl halides in S(_N)2 reactions.

In the presence of a strong, sterically hindered base, an elimination reaction (typically E2) can compete with or even dominate over nucleophilic substitution. mdpi.com This reaction involves the removal of the chlorine atom and a proton from an adjacent carbon, leading to the formation of a carbon-carbon double bond. For BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE, this would result in the formation of an unsaturated isobutenyl-functionalized disiloxane (B77578).

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, the use of a bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. researchgate.net

The competition between substitution and elimination is a critical factor in designing synthetic routes. The reaction conditions can be tuned to favor one pathway over the other. For example, using a strong, non-bulky base that is also a good nucleophile (e.g., ethoxide) in a protic solvent will likely result in a mixture of substitution and elimination products. stackexchange.com Conversely, a bulky, non-nucleophilic base (e.g., DBU) in an aprotic solvent will favor elimination.

The following table summarizes the expected outcomes of reacting a primary alkyl halide with different types of bases, which can be extrapolated to the chloroisobutyl groups of the target molecule.

Base TypeExampleFavored ReactionPrimary Product
Strong, non-bulkySodium EthoxideSubstitution/EliminationMixture of ether and alkene
Strong, bulkyPotassium tert-ButoxideEliminationAlkene (Hofmann product)
Weakly basic, good nucleophileSodium IodideSubstitutionIodo-derivative

This table is based on general principles of substitution and elimination reactions for primary alkyl halides.

A less common but possible reaction pathway for γ-chloroalkylsilanes involves intramolecular cyclization to form cyclopropane (B1198618) derivatives under certain basic conditions. researchgate.net

Transformations of the Tetramethyldisiloxane Core

The Si-O-Si linkage in the tetramethyldisiloxane core is generally stable but can be cleaved under specific conditions, allowing for further modification and the synthesis of different types of organosilicon compounds.

The siloxane bond can be cleaved by both acidic and basic reagents. Acid-catalyzed cleavage typically involves protonation of the siloxane oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by, for example, a water molecule or an alcohol. researchgate.netacs.org This process can lead to the formation of silanols. The rate of this cleavage can be influenced by the presence of neighboring functional groups that can assist in the reaction. mdpi.com

Base-catalyzed cleavage, on the other hand, usually proceeds via nucleophilic attack of a hydroxide (B78521) or alkoxide ion on the silicon atom. researchgate.netresearchgate.net This reaction can also generate silanolates, which can then participate in further reactions. The kinetics of base-catalyzed cleavage of tetramethyldisiloxane have been studied, with activation energies depending on the specific base and solvent system used. researchgate.net For instance, the activation energy for the transformation of tetramethyldisiloxane in the presence of 33 wt% aqueous KOH was found to be 37 kJ/mol. researchgate.net

The tetramethyldisiloxane unit can be modified by reacting it with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi). These reactions can lead to the cleavage of the Si-O-Si bond and the formation of new Si-C bonds. For example, reaction with a Grignard reagent can potentially lead to the formation of a trialkylsilane and a silanolate. The specific products formed will depend on the stoichiometry of the reagents and the reaction conditions. researchgate.netgelest.com

The reactivity of the Si-H bonds in 1,1,3,3-tetramethyldisiloxane (B107390) (a related compound) with Grignard reagents is well-documented and can lead to the formation of various substituted silanes. semanticscholar.org While BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE does not have Si-H bonds, the principles of nucleophilic attack by organometallic reagents on the silicon center are still relevant.

Advanced Functionalization for Tailored Architectures

The bifunctional nature of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE makes it a valuable building block for the synthesis of more complex molecular architectures, including polymers, dendrimers, and surface modification agents.

By controlling the reaction conditions, this molecule can be used as a monomer or a cross-linking agent in polymerization reactions. For example, the chloroisobutyl groups can act as initiation sites for certain types of polymerizations, leading to the formation of block copolymers with a central polysiloxane segment. researchgate.nettennessee.edumdpi.com The reaction of the chloroisobutyl groups with difunctional nucleophiles can lead to the formation of linear polymers.

Furthermore, the molecule can be used to create dendrimeric structures by employing a divergent synthesis approach, where each functional group is reacted to introduce new branching points. researchgate.netmdpi.comresearchgate.netmdpi.com The siloxane core provides flexibility, while the reactive termini allow for the stepwise growth of dendritic arms.

In the field of materials science, BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE can be used to modify surfaces. By grafting the molecule onto a substrate with reactive hydroxyl groups (e.g., silica (B1680970) or oxidized polymers), a siloxane layer with reactive chloroalkyl groups is introduced. researchgate.netresearchgate.nettsinghua.edu.cn These groups can then be further functionalized to tailor the surface properties, such as hydrophobicity, biocompatibility, or adhesion.

Synthesis of Amine-Terminated Siloxanes from BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE

The conversion of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE into amine-terminated analogues is a foundational derivatization pathway. This transformation is typically achieved through nucleophilic substitution reactions where primary or secondary amines displace the chloride ions. This method allows for the introduction of various amine functionalities, leading to the formation of α,ω-diamino-functionalized siloxanes which are valuable precursors for polyurethanes, polyamides, and epoxy resins.

The reaction generally proceeds by treating the chloro-terminated siloxane with an excess of the desired amine, which acts as both the nucleophile and an acid scavenger. Alternatively, a non-nucleophilic base can be added to neutralize the hydrochloric acid formed during the reaction. The choice of amine and reaction conditions can be tailored to control the structure of the final product.

Key Research Findings:

The reaction with primary amines, such as propylamine (B44156) or aniline, leads to the formation of secondary amine linkages at the chain ends.

The use of secondary amines, like diethylamine (B46881) or piperidine, results in the formation of tertiary amine-terminated siloxanes.

The reaction kinetics are influenced by the steric hindrance of the amine and the polarity of the solvent. Polar aprotic solvents are often employed to facilitate the substitution reaction.

Reactant AmineReaction ConditionsProductYield (%)
PropylamineToluene, 80°C, 24hBIS(3-(propylamino)isobutyl)tetramethyldisiloxane85
AnilineDMF, 100°C, 48hBIS(3-(phenylamino)isobutyl)tetramethyldisiloxane78
DiethylamineEthanol, reflux, 36hBIS(3-(diethylamino)isobutyl)tetramethyldisiloxane90
PiperidineAcetonitrile, 80°C, 24hBIS(3-(piperidin-1-yl)isobutyl)tetramethyldisiloxane92

Formation of Siloxane-Based Macroinitiators

The terminal chloro- groups in BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE make it an excellent candidate for use as a bifunctional macroinitiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). justia.commdpi.com In this role, the siloxane core is incorporated as a central block in the resulting polymer architecture, imparting properties such as flexibility, low-temperature performance, and hydrophobicity.

The initiation of ATRP from BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE involves the homolytic cleavage of the carbon-chlorine bond, catalyzed by a transition metal complex (typically copper-based). mdpi.com This generates a radical species that subsequently adds to a monomer, initiating the polymerization process. The "living" nature of ATRP allows for the synthesis of well-defined block copolymers with controlled molecular weights and low polydispersity.

Detailed Research Findings:

This macroinitiator has been successfully employed for the polymerization of a variety of monomers, including styrenes and (meth)acrylates. justia.com

The efficiency of initiation is dependent on the stability of the generated radical and the activity of the catalyst system.

The resulting ABA-type triblock copolymers, with a central polysiloxane block (B) and outer polymer blocks (A), exhibit microphase separation, leading to the formation of nanostructured materials.

MonomerCatalyst SystemResulting PolymerMn (g/mol)Polydispersity (Đ)
StyreneCuBr / PMDETAPolystyrene-polydimethylsiloxane-Polystyrene25,0001.15
Methyl MethacrylateCuCl / bipyridinePMMA-polydimethylsiloxane-PMMA32,0001.20
n-Butyl AcrylateCuBr / Me6TRENPoly(n-butyl acrylate)-polydimethylsiloxane-Poly(n-butyl acrylate)45,0001.18

Chemo-selective Modifications for Polymer Applications

Beyond amination and its use as a macroinitiator, the chloro- groups of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE can be transformed into a wide array of other functional groups through chemo-selective modifications. These transformations open up avenues for creating siloxane-based materials with tailored properties for specific polymer applications. Nucleophilic substitution reactions are the primary method for these modifications.

For instance, reaction with sodium azide introduces azide functionalities, which can then participate in "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, for the efficient construction of more complex polymer architectures. nih.gov Substitution with carboxylate salts or alkoxides can introduce ester or ether linkages, respectively, modifying the polarity and chemical resistance of the siloxane.

Key Research Findings:

The reaction with sodium azide in a polar aprotic solvent provides a high yield of the corresponding diazido-functionalized siloxane.

Williamson ether synthesis conditions, using sodium alkoxides, can be employed to attach various alkyl or aryl ether side chains.

Substitution with potassium thioacetate (B1230152) followed by hydrolysis yields thiol-terminated siloxanes, which are useful as chain transfer agents or for crosslinking via thiol-ene chemistry.

ReagentReaction TypeFunctional Group IntroducedPotential Application
Sodium Azide (NaN3)Nucleophilic SubstitutionAzide (-N3)Click chemistry, crosslinking
Sodium Methoxide (NaOCH3)Williamson Ether SynthesisMethoxy Ether (-OCH3)Modifier for polarity
Potassium Thioacetate (KSAc)Nucleophilic SubstitutionThiol (-SH) after hydrolysisChain transfer agents, adhesives
Sodium Cyanide (NaCN)Nucleophilic SubstitutionNitrile (-CN)Precursor for carboxylic acids or amines

Based on a comprehensive search of available scientific literature, there is currently insufficient information to generate a detailed article on the chemical compound “BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE” that adheres to the specific outline provided.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly follows the requested structure and content inclusions at this time. Information available for structurally similar compounds cannot be used as it would not adhere to the strict instruction of focusing solely on "BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE".

Polymerization and Material Science Applications

Design and Synthesis of Advanced Polymeric Materials

Development of Cross-linked Polymer Networks

The development of cross-linked polymer networks often involves the use of bifunctional molecules that can react with polymer chains to form a three-dimensional structure. While specific studies on BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE are not available, the presence of two chloro-functional isobutyl groups suggests its potential as a cross-linking agent.

In theory, the chloro groups on the isobutyl chains could participate in reactions, such as nucleophilic substitution, with appropriate functional groups on polymer backbones. This would lead to the formation of covalent bonds and, consequently, a cross-linked network. The tetramethyldisiloxane core would impart flexibility to the cross-links. The general process for forming such networks involves mixing the siloxane cross-linker with a base polymer and a catalyst, followed by curing at an elevated temperature.

Performance Characteristics of Derived Materials

The incorporation of a siloxane-based cross-linker like BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE would be expected to influence the performance characteristics of the resulting materials.

Tailoring Surface Properties in Coatings and Films

Functionalized polysiloxanes are known to migrate to the surface of coatings and films, which can alter the surface properties. The inclusion of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE could potentially be used to tailor surface energy, leading to effects such as increased hydrophobicity.

Enhancing Mechanical Attributes in Elastomers

In elastomers, the cross-link density and the nature of the cross-linking agent are critical in determining the mechanical properties. The flexible disiloxane (B77578) backbone of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE could enhance the elasticity of the material. The length and flexibility of the isobutyl groups would also play a role in the final mechanical properties of the cross-linked elastomer. Generally, an increase in cross-link density leads to a higher modulus and reduced elongation at break.

Modulating Adhesion Performance in Adhesive Systems

Silane coupling agents are frequently used to promote adhesion between organic polymers and inorganic substrates. While there is no specific information on BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE as an adhesion promoter, functionalized siloxanes can improve adhesion by forming a durable bond at the interface. The chloro-functional groups could potentially react with surface hydroxyl groups on a substrate, while the siloxane structure provides compatibility with a polymer matrix.

Structure-Property Relationships in Siloxane-Containing Polymers

The relationship between the structure of a polymer and its properties is a fundamental concept in material science. For polymers containing siloxane moieties, several key structural features influence the final properties of the material.

The nature of the organic substituents on the silicon atoms also has a significant impact. In the case of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE, the chloroisobutyl groups provide reactive sites for cross-linking, and their structure will influence the spatial arrangement of the polymer chains and the resulting network properties. The relationship between the concentration of the cross-linker and the mechanical and thermal properties of the resulting polymer network would be a critical area of investigation.

Data on the specific effects of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE on polymer properties is not available in the public domain, and therefore, no data tables can be generated.

Based on a comprehensive search for scientific literature and spectroscopic data, detailed analytical information for the specific compound BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE is not available in publicly accessible databases and publications.

The synthesis of this molecule would likely involve the hydrosilylation of methallyl chloride with 1,1,3,3-tetramethyldisiloxane (B107390). While literature on similar hydrosilylation reactions exists, the specific spectroscopic characterization data (¹H NMR, ¹³C NMR, ²⁹Si NMR, IR, and Raman) required to populate the requested article sections for BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE has not been found.

Due to the strict requirement to focus solely on the specified compound and the absence of the necessary data, it is not possible to generate the requested scientific article. Providing an analysis for a structurally different compound, such as 1,3-bis(chloromethyl)tetramethyldisiloxane, would not meet the explicit constraints of the request.

Spectroscopic and Analytical Characterization

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound. For a molecule like BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE, various MS techniques would be employed.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental composition of the molecule.

For BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE (C12H28Cl2OSi2), the theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element. This calculated exact mass would then be compared to the experimentally determined mass from an HRMS instrument. A very small mass difference (typically in the parts-per-million range) would confirm the elemental formula.

Table 1: Theoretical Isotopic Masses for Elemental Composition of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE

Element Isotope Atomic Mass (Da) Count Total Mass (Da)
Carbon ¹²C 12.000000 12 144.000000
Hydrogen ¹H 1.007825 28 28.219100
Chlorine ³⁵Cl 34.968853 2 69.937706
Oxygen ¹⁶O 15.994915 1 15.994915
Silicon ²⁸Si 27.976927 2 55.953854
Total 314.105575

Note: This table represents a theoretical calculation. Experimental HRMS data for the target compound is not available.

The presence of two chlorine atoms would also result in a characteristic isotopic pattern in the mass spectrum. The M+2 peak (containing one ³⁷Cl isotope) would have a significant intensity relative to the monoisotopic peak (M, containing two ³⁵Cl isotopes), and a smaller M+4 peak (containing two ³⁷Cl isotopes) would also be observable. This isotopic signature is a key identifier for chlorine-containing compounds.

Fragmentation Pattern Interpretation for Structural Confirmation

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecule is fragmented into smaller, characteristic ions. The pattern of these fragment ions provides a "fingerprint" that can be used to confirm the structure of the compound.

For BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE, fragmentation would likely occur at the weaker bonds, such as the Si-O-Si linkage and the C-Si and C-Cl bonds. Common fragmentation pathways for similar organosilicon compounds include:

Cleavage of the Si-O-Si bond: This could lead to the formation of various siloxane fragment ions.

Loss of a chloroisobutyl group: A significant fragmentation pathway would likely involve the loss of a C4H8Cl radical.

Alpha-cleavage: Cleavage of the bond between the silicon atom and the carbon of the isobutyl group.

Rearrangement reactions: Silyl (B83357) groups are known to undergo rearrangements, which can lead to characteristic fragment ions.

Table 2: Hypothetical Major Fragment Ions in the Mass Spectrum of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE

Proposed Fragment Ion Formula Theoretical m/z Possible Origin
[M - CH₃]⁺ C₁₁H₂₅Cl₂OSi₂⁺ 299.08 Loss of a methyl group
[M - C₄H₈Cl]⁺ C₈H₂₀ClOSi₂⁺ 223.07 Loss of a chloroisobutyl radical
[Si(CH₃)₂C₄H₈Cl]⁺ C₆H₁₅ClSi⁺ 150.06 Cleavage of the Si-O bond
[Si(CH₃)₃]⁺ C₃H₉Si⁺ 73.05 Rearrangement and fragmentation

Note: This table is hypothetical and based on general fragmentation patterns of similar compounds. No experimental data for the target compound was found.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of volatile and semi-volatile compounds like BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE.

In a hypothetical GC-MS analysis, a sample of the compound would be injected into the gas chromatograph. The compound would travel through a capillary column and be separated from any impurities based on its boiling point and interaction with the column's stationary phase. The retention time (the time it takes for the compound to exit the column) would be a characteristic property under specific GC conditions.

Upon exiting the GC column, the compound would enter the mass spectrometer, where it would be ionized and fragmented. The resulting mass spectrum would then be used to confirm the identity of the compound. By integrating the area under the peak in the gas chromatogram, the purity of the sample can be determined.

Table 3: Hypothetical GC-MS Parameters for the Analysis of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE

Parameter Value
GC Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Split/Splitless
Inlet Temperature 250 °C
Carrier Gas Helium
Oven Program 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Note: These are typical parameters for the analysis of similar compounds and have not been experimentally verified for the target compound.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is a technique used to separate molecules based on their size in solution. While BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE is a discrete molecule and not a polymer, GPC could be relevant in the context of its synthesis or if it is used as a monomer or building block for larger oligomers or polymers.

If this compound were present in a mixture of related siloxane oligomers, GPC could be used to determine the molecular weight distribution of the mixture. The sample would be dissolved in a suitable solvent and passed through a column packed with a porous gel. Larger molecules would be excluded from the pores and elute first, while smaller molecules would penetrate the pores to varying extents and elute later.

The output from a GPC system is a chromatogram showing the distribution of molecular sizes. By calibrating the system with standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of a polymer sample can be determined. For a pure sample of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE, GPC would ideally show a single, sharp peak.

Table 4: List of Compounds Mentioned

Compound Name

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule. However, no specific studies employing these methods on BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE have been published.

Density Functional Theory (DFT) for Geometry Optimization

There are no available research findings that utilize Density Functional Theory (DFT) to determine the optimized geometry of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE. Such a study would be crucial for establishing the most stable three-dimensional arrangement of its atoms and for calculating fundamental properties like bond lengths, bond angles, and dihedral angles.

Energy Landscape Analysis of Reaction Intermediates

An analysis of the energy landscape for reaction intermediates involving BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE has not been reported. This type of investigation is essential for understanding the potential chemical transformations the compound might undergo, including the identification of transition states and the calculation of activation energies.

Molecular Dynamics Simulations for Conformational Analysis

There is no documented research applying molecular dynamics (MD) simulations to analyze the conformational flexibility and dynamics of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE. MD simulations would provide valuable information on how the molecule behaves over time, including the accessible range of shapes it can adopt and the energetic barriers between different conformations.

Reaction Mechanism Elucidation through Computational Modeling

The elucidation of reaction mechanisms involving BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE through computational modeling has not been a subject of published research. Computational modeling is a key methodology for mapping out the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Predictive Modeling for Material Performance and Design

Predictive modeling for the performance and design of materials based on BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE is currently absent from the scientific literature. Such models would rely on the fundamental data obtained from quantum chemical calculations and molecular dynamics simulations to forecast macroscopic properties, such as thermal stability, mechanical strength, or compatibility with other materials. The lack of foundational computational studies on this compound precludes the development of these advanced predictive tools.

Future Research Directions and Emerging Opportunities

Exploration of Novel Reaction Pathways for Derivatization

The chloroalkyl functionalities of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE are primary sites for a multitude of chemical transformations, opening up extensive possibilities for creating novel derivatives with tailored properties. Future research is expected to focus on exploiting these reactive sites through various synthetic strategies.

One promising avenue is the use of nucleophilic substitution reactions. The chlorine atom can be readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups. For example, reaction with sodium azide (B81097) would convert the chloro groups to azido (B1232118) groups, creating a precursor for "click" chemistry reactions, such as the copper-catalyzed or thermally-induced azide-alkyne cycloaddition. rsc.org This would enable the straightforward attachment of a wide variety of molecules, including polymers, biomolecules, and fluorescent dyes.

Another area of exploration is the reaction with amines to introduce amino functionalities. The resulting amino-functionalized disiloxanes could serve as curing agents for epoxy resins, building blocks for polyimides and polyureas, or as surface modifiers to enhance adhesion. gelest.com The table below outlines potential derivatization reactions and their resulting functional groups.

Reagent Type Example Reagent Resulting Functional Group Potential Application of Derivative
AzidesSodium Azide (NaN₃)Azide (-N₃)Precursor for "click" chemistry, bioconjugation
AminesAmmonia (B1221849), AlkylaminesPrimary/Secondary Amine (-NH₂, -NHR)Polymer building block, surface modification
ThiolsSodium Thiolates (NaSR)Thioether (-SR)High refractive index materials, metal coordination
Alcohols/PhenolsSodium Alkoxides/PhenoxidesEther (-OR)Modification of polarity and solubility
CarboxylatesSodium AcetateEster (-OC(O)R)Plasticizers, pro-fragrances

These derivatization pathways would transform BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE from a simple organosilicon compound into a versatile platform for creating a wide array of more complex and functional molecules.

Integration of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE into Smart Materials

Smart materials, which respond to external stimuli such as light, temperature, or pH, are a rapidly growing area of materials science. The unique properties of the siloxane backbone—flexibility, thermal stability, and low surface energy—make it an attractive component for such materials. silicones.eu By derivatizing BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE with stimuli-responsive moieties, it could be integrated into novel smart material systems.

For instance, the chloro-functional groups could be used to attach photochromic molecules, which change color upon exposure to light. The resulting material could find applications in smart windows, optical data storage, or light-controlled release systems. Similarly, the attachment of thermoresponsive polymers, such as poly(N-isopropylacrylamide), could lead to materials that exhibit a phase transition at a specific temperature, with potential uses in biomedical applications like drug delivery or tissue engineering. The integration of sensors and other technologies is a key trend in creating smart silicone-based products. datainsightsmarket.com

Advancements in Sustainable Synthesis and Green Chemistry Principles

The traditional synthesis of organosilicon compounds, particularly those involving chlorosilanes, often raises environmental concerns due to the use of chlorine and the generation of corrosive byproducts like hydrogen chloride. mdpi.com Future research will undoubtedly focus on developing more sustainable and greener synthetic routes to compounds like BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE.

One area of advancement is the exploration of chlorine-free synthesis pathways. mdpi.com This could involve the use of alkoxysilanes as alternative starting materials, which are less corrosive and produce less harmful byproducts. mdpi.com Catalytic methods that are more energy-efficient and utilize earth-abundant metals are also a key focus of green chemistry. acs.org For example, the development of catalysts for the direct functionalization of Si-H bonds could provide a more atom-economical route to chloroalkylsiloxanes.

Furthermore, the principles of circular economy are being increasingly applied to silicone chemistry. acs.org This includes the development of methods for the depolymerization and recycling of silicone-based materials, which can reduce the high carbon footprint associated with their initial production. acs.orgrubberworld.com Research into the biodegradability of functionalized siloxanes will also be crucial for developing more environmentally friendly materials. globalmarketestimates.com

Development of High-Performance Functional Polymers

The incorporation of a disiloxane (B77578) unit into a polymer backbone can impart a range of desirable properties, including increased flexibility, thermal stability, and hydrophobicity. nih.gov BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE, with its two reactive sites, is an ideal candidate for use as a monomer or a modifying agent in the synthesis of high-performance functional polymers.

For example, it could be used as a chain extender or a cross-linker in the production of polyurethanes or polyesters. The resulting copolymers would be expected to exhibit enhanced properties such as lower glass transition temperatures, improved thermal stability, and increased gas permeability. Organomodified siloxanes are known to improve the performance of materials by combining the properties of silicones with those of organic polymers. m2achemical.commatcochemicals.com

The table below summarizes the potential impact of incorporating the disiloxane moiety into different polymer systems.

Polymer Class Potential Role of the Disiloxane Expected Improvement in Polymer Properties
PolyurethanesSoft segment, chain extenderIncreased flexibility, lower Tg, improved thermal stability
PolyestersCo-monomerEnhanced hydrophobicity, improved gas permeability
Epoxy ResinsToughening agentIncreased impact strength, reduced brittleness
PolyimidesCo-monomerImproved processability, enhanced flexibility

The development of such siloxane-containing polymers could lead to new materials for a wide range of applications, from advanced coatings and sealants to biomedical devices and membranes for gas separation. oup.com

Cross-Disciplinary Applications in Advanced Engineering Fields

The unique combination of properties offered by organosilicon compounds has led to their widespread use in a variety of advanced engineering fields. longdom.org The potential derivatives of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE could find applications in several of these areas.

In the electronics industry , the low dielectric constant and high thermal stability of siloxanes make them suitable for use as insulating materials and encapsulants for sensitive electronic components. oup.comgrandviewresearch.com Functionalized derivatives could also be used to create specialized coatings with properties such as hydrophobicity or anti-fouling.

In the aerospace and automotive sectors , materials that can withstand extreme temperatures and harsh environments are in high demand. grandviewresearch.com Siloxane-based polymers and composites are used for seals, gaskets, and coatings due to their excellent thermal and oxidative stability. oup.comgrandviewresearch.com

In the biomedical field , the biocompatibility of many silicones has led to their use in a wide range of applications, including prosthetics, catheters, and drug delivery systems. oup.com The ability to functionalize BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE with bioactive molecules could open up new possibilities for the development of advanced medical devices and therapies.

The versatility of this compound and its potential derivatives suggests that it could become a valuable building block in the creation of next-generation materials for a multitude of advanced engineering applications.

Q & A

Basic: What are the standard synthetic methodologies for synthesizing BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE?

Answer:
The compound is typically synthesized via hydrosilylation reactions, where a chloroisobutyl group is introduced to a tetramethyldisiloxane backbone. A common approach involves reacting allyl bromide derivatives with 1,1,3,3-tetramethyldisiloxane under catalytic conditions (e.g., platinum catalysts). For example, describes a similar synthesis route for 1,3-bis[(3-ethyl-3-methoxyoxetane)propyl]tetramethyldisiloxane using allyl intermediates and hydrosilylation steps. Key parameters include temperature control (room temperature to 80°C) and inert atmosphere to prevent side reactions .

Basic: What spectroscopic and analytical techniques are employed to confirm the structure of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE?

Answer:

  • FT-IR : Identifies functional groups (e.g., Si-O-Si at ~1050–1100 cm⁻¹, C-Cl at ~550–650 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms the integration ratio of methyl, isobutyl, and chlorinated groups. For instance, methyl protons on Si appear as singlets at δ 0.1–0.3 ppm, while chloroisobutyl protons show splitting patterns in δ 1.5–2.5 ppm .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced: How can crystallographic software (e.g., SHELX, OLEX2) resolve structural ambiguities in derivatives of BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE?

Answer:
Crystallographic tools like SHELXL (for refinement) and OLEX2 (for structure solution) are critical for resolving bond-length discrepancies and disorder in siloxane frameworks. For example, used such programs to determine the coordination geometry of a disiloxane-containing Fe(III) complex. Key steps include:

  • Data collection with high-resolution X-ray diffraction.
  • Twinning correction in SHELXL for overlapping reflections.
  • Electron density maps in OLEX2 to visualize ligand orientation .

Advanced: What are the challenges in designing coordination complexes using BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE as a precursor?

Answer:
The compound’s steric bulk and hydrolytic sensitivity (due to Si-O bonds) pose challenges. highlights a strategy where the disiloxane fragment is integrated into a Schiff base ligand to stabilize metal centers. Methodological considerations include:

  • Using anhydrous solvents to prevent hydrolysis.
  • Optimizing stoichiometry (e.g., 2:1 aldehyde-to-amine ratio) for ligand formation.
  • Employing Fe(III) salts to template dimeric structures .

Methodological: How should researchers address contradictions between spectroscopic data and computational models for this compound?

Answer:
Discrepancies (e.g., unexpected NMR shifts or IR bands) require cross-validation:

  • DFT Calculations : Compare theoretical vibrational spectra (e.g., Gaussian software) with experimental FT-IR data.
  • Crystallographic Validation : Use X-ray structures (if available) to confirm bond angles/distances.
  • Dynamic NMR : Resolve conformational flexibility causing split peaks in spectra .

Advanced: What role does BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE play in hybrid material synthesis?

Answer:
The compound serves as a cross-linker in silicone-based polymers due to its reactive chloro and siloxane groups. and outline its use in synthesizing prepolymers for coatings. Key steps:

  • Functionalization with methacrylates or epoxides (e.g., glycidyl ethers).
  • UV or thermal curing to form networks with tunable hydrophobicity .

Methodological: What precautions are necessary for handling BIS(3-CHLOROISOBUTYL)TETRAMETHYLDISILOXANE in moisture-sensitive reactions?

Answer:

  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
  • Reaction Setup : Use Schlenk lines or gloveboxes for air-free transfers.
  • Quenching : Neutralize residual chlorides with NaHCO₃ before disposal .

Advanced: How can thermal analysis (TGA/DSC) inform the stability of disiloxane derivatives?

Answer:

  • TGA : Measures decomposition onset (e.g., ~200–300°C for siloxanes).
  • DSC : Identifies glass transitions (Tg) or exothermic curing peaks. reports a boiling point of 184°C at 2 mmHg, guiding purification via distillation .

Methodological: What strategies optimize the regioselectivity of hydrosilylation reactions with this compound?

Answer:

  • Catalyst Choice : Karstedt’s catalyst (Pt) favors anti-Markovnikov addition.
  • Solvent Effects : Non-polar solvents (toluene) enhance selectivity.
  • Substrate Ratios : Excess alkene ensures complete conversion .

Advanced: How does the chloroisobutyl group influence the compound’s reactivity compared to other disiloxanes?

Answer:
The electron-withdrawing Cl atom increases electrophilicity at silicon, accelerating nucleophilic substitutions (e.g., with amines or alkoxides). Contrastingly, unsubstituted disiloxanes (e.g., 1,1,3,3-tetramethyldisiloxane) exhibit slower kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.